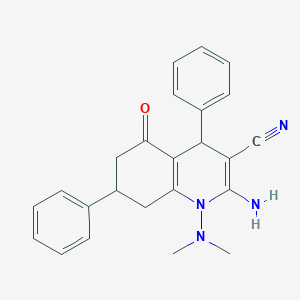![molecular formula C28H29F3N2O4 B303853 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303853.png)
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the class of quinolinecarboxamides. DMQX is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in the regulation of synaptic plasticity and is a key target for the treatment of neurological disorders such as epilepsy, depression, and Alzheimer's disease.
作用機序
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding site. The AMPA receptor is a subtype of glutamate receptor that is involved in the regulation of synaptic plasticity. By blocking the AMPA receptor, 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide inhibits the excitatory neurotransmission mediated by glutamate, which leads to a reduction in neuronal activity and a decrease in synaptic plasticity.
Biochemical and Physiological Effects
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce seizure activity and increase the threshold for seizure induction in animal models. 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to exhibit antidepressant effects by increasing the levels of monoamine neurotransmitters such as serotonin and norepinephrine in the brain. Furthermore, 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to protect neurons against excitotoxicity and oxidative stress.
実験室実験の利点と制限
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a potent and selective antagonist of the AMPA receptor, which makes it an ideal research tool for studying the role of the AMPA receptor in synaptic plasticity and neurological disorders. 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to exhibit good bioavailability and pharmacokinetic properties in animal models. However, 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations for lab experiments, such as its poor solubility in aqueous solutions, which can make it difficult to administer to animals.
将来の方向性
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has the potential to be developed as a therapeutic agent for the treatment of various neurological disorders. Further research is needed to determine the optimal dosage and administration route for 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in humans. In addition, more studies are needed to investigate the long-term effects of 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide on cognitive function and memory. Furthermore, the development of more selective and potent AMPA receptor antagonists could lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
合成法
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process starting from 3-trifluoromethyl aniline. The first step involves the reaction of 3-trifluoromethyl aniline with 2,3-dimethoxybenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
科学的研究の応用
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit anticonvulsant, antidepressant, and neuroprotective effects in animal models. 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, 4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been used as a research tool to study the role of the AMPA receptor in synaptic plasticity and learning and memory.
特性
製品名 |
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
分子式 |
C28H29F3N2O4 |
分子量 |
514.5 g/mol |
IUPAC名 |
4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C28H29F3N2O4/c1-15-22(26(35)33-17-9-6-8-16(12-17)28(29,30)31)23(18-10-7-11-21(36-4)25(18)37-5)24-19(32-15)13-27(2,3)14-20(24)34/h6-12,23,32H,13-14H2,1-5H3,(H,33,35) |
InChIキー |
RHLHQYIWBPFVOZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
正規SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6-dimethyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)nicotinonitrile](/img/structure/B303776.png)







![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)